3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines This compound features a unique structure combining a methoxyphenyl group, a thiophene moiety, and a chromeno-oxazine core
Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-(2-thiophen-2-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-27-17-6-4-16(5-7-17)21-14-28-24-19(23(21)26)8-9-22-20(24)13-25(15-29-22)11-10-18-3-2-12-30-18/h2-9,12,14H,10-11,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNANIMHXACFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chromeno Core: The initial step involves the synthesis of the chromeno core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions to form the chromeno structure.
Introduction of the Oxazine Ring: The chromeno compound is then reacted with an amine and a suitable aldehyde or ketone to introduce the oxazine ring. This step often requires the use of a catalyst and controlled reaction conditions to ensure the formation of the desired oxazine ring.
Attachment of the Methoxyphenyl and Thiophene Groups: The final steps involve the introduction of the methoxyphenyl and thiophene groups through substitution reactions. These steps may involve the use of reagents such as halides or organometallic compounds under specific conditions to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and thiophene groups, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or organometallic reagents in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : The oxazine ring system present in the compound has been associated with anticancer properties. Studies have shown that oxazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. This is attributed to their ability to interact with DNA and disrupt cellular processes essential for cancer cell survival .
- Antimicrobial Properties : Compounds similar to the one have demonstrated significant antimicrobial activity against a variety of pathogens. This includes both antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents .
- Antioxidant Effects : The presence of methoxyphenyl groups is linked to enhanced antioxidant activity, which can protect cells from oxidative stress. This property is crucial for preventing various diseases related to oxidative damage, including neurodegenerative disorders .
- Anticancer Research : A study focusing on oxazine derivatives demonstrated that compounds structurally related to 3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exhibited significant cytotoxicity against various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest at specific phases .
- Antimicrobial Activity Assessment : In vitro studies have shown that similar compounds possess strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The results suggest that these compounds could be developed into effective antimicrobial therapies .
- Oxidative Stress Studies : Research has indicated that derivatives with methoxy groups can scavenge free radicals effectively, thus providing a protective effect against oxidative stress-induced cellular damage. This property is particularly relevant in the context of neuroprotection and aging-related diseases .
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Lacks the thiophene group but shares the core structure.
9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Lacks the methoxyphenyl group but includes the thiophene moiety.
Uniqueness
The presence of both the methoxyphenyl and thiophene groups in 3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one makes it unique compared to similar compounds. This combination of functional groups may enhance its biological activity and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
The compound 3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one , with the CAS number 929440-70-0, belongs to a class of organic compounds characterized by a complex chromeno-oxazine structure. Its unique molecular configuration suggests potential biological activities that warrant investigation. This article explores its biological activity, including its pharmacological effects and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 419.5 g/mol
- Structural Features : The compound contains a methoxyphenyl group and a thiophenyl ethyl group, which are significant for its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound is limited but indicative of several promising pharmacological properties:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. For example, related compounds have shown IC values indicating effective radical scavenging capabilities, which are critical in preventing oxidative stress-related diseases .
- Antimicrobial Properties : The presence of the thiophene moiety is often associated with enhanced antimicrobial activity. Compounds that include thiophene rings have demonstrated efficacy against various bacterial strains and fungi .
- Anti-inflammatory Potential : The compound's structural similarity to other known anti-inflammatory agents suggests it may inhibit pathways involved in inflammation. Inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), a target in inflammatory diseases, has been highlighted in related studies .
Case Study 1: Antioxidant Evaluation
A study evaluating the antioxidant properties of structurally similar compounds reported that certain derivatives exhibited significant antioxidant activity with IC values lower than that of ascorbic acid (30.23 µg/mL). Although specific data for the compound is not available, its chemical structure suggests potential for similar activity .
Case Study 2: Antimicrobial Activity
Research on thiophene-containing compounds has shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with thiophene rings displayed minimum inhibitory concentrations (MICs) below 100 µg/mL against these bacteria, indicating potential therapeutic applications in treating infections .
Case Study 3: Anti-inflammatory Mechanisms
Inhibition studies on mPGES-1 have revealed that certain compounds can selectively inhibit PGE production without affecting other prostanoids, thus reducing inflammation while minimizing side effects typically associated with COX inhibitors. This mechanism could be relevant for the compound under discussion given its structural features .
Summary Table of Biological Activities
Q & A
Q. What are the recommended multi-step synthetic pathways for synthesizing this chromeno-oxazine derivative?
The synthesis typically involves:
- Step 1 : Formation of the chromeno[8,7-e][1,3]oxazine core via Pechmann condensation or cyclization reactions with precursors like substituted coumarins and oxazine intermediates.
- Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation.
- Step 3 : Functionalization with the thiophen-2-yl-ethyl moiety using alkylation or cross-coupling reactions (e.g., Suzuki coupling). Yields range from 72% to 95%, depending on reaction optimization (temperature, solvent, catalysts like Lewis acids) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving bond lengths, angles, and crystal packing (if single crystals are obtainable) .
Q. What are the common chemical reactions this compound undergoes due to its functional groups?
- Oxidation : The chromene ring may undergo epoxidation or hydroxylation under oxidative conditions.
- Nucleophilic Substitution : The methoxyphenyl group can participate in demethylation or substitution reactions.
- Heterocycle-Specific Reactions : The oxazine ring may open under acidic or basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields and purity?
- Catalyst Screening : Use of BF₃·Et₂O or p-TsOH in cyclization steps enhances regioselectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during alkylation steps. Contradictions in yield data (e.g., 72% vs. 95%) may stem from differences in catalyst purity or reaction scaling .
Q. What methodologies are used to investigate its mechanism of action in biological systems?
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like kinases or proteases using fluorescence-based assays.
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding interactions with active sites.
- Cellular Uptake Studies : Radiolabeling (e.g., ³H or ¹⁴C isotopes) to track intracellular accumulation .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- Thiophene vs. Furan Substitution : Thiophene’s sulfur atom enhances π-stacking interactions, improving binding to hydrophobic enzyme pockets.
- Methoxy Group Positioning : Para-substitution (4-methoxyphenyl) increases metabolic stability compared to ortho-substituted analogs. Data from similar compounds show 10–20% higher antimicrobial activity with thiophene-containing derivatives .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized Assay Protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
- Batch Purity Analysis : HPLC or LC-MS to verify ≥95% purity, as impurities (e.g., unreacted intermediates) may skew results.
- Dose-Response Repetition : Triplicate experiments with statistical validation (e.g., ANOVA) to confirm IC₅₀ reproducibility .
Methodological Challenges and Solutions
Q. How can computational methods predict the compound’s reactivity and stability?
- DFT Calculations : Gaussian 09 or ORCA software to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- Degradation Studies : Accelerated stability testing under varied pH and temperature conditions, monitored via HPLC .
Q. What experimental approaches validate the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
